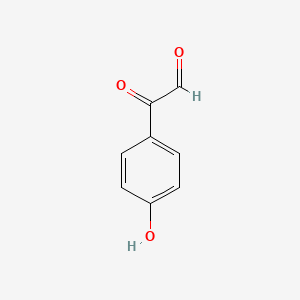

(p-Hydroxyphenyl)glyoxal

Vue d'ensemble

Description

HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.

Mécanisme D'action

Target of Action

4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .

Mode of Action

4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .

Pharmacokinetics

It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .

Result of Action

The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .

Action Environment

The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .

Analyse Biochimique

Biochemical Properties

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .

Cellular Effects

Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways

Molecular Mechanism

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .

Metabolic Pathways

It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

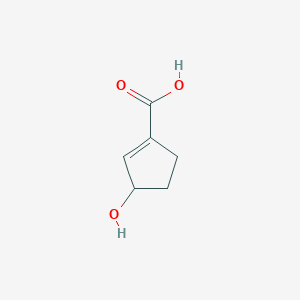

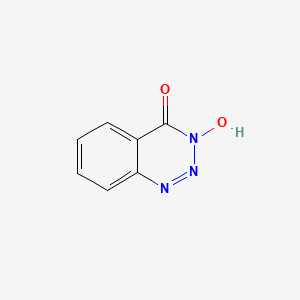

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

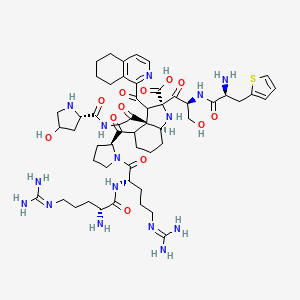

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)